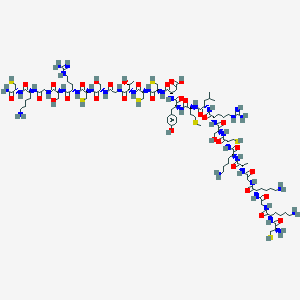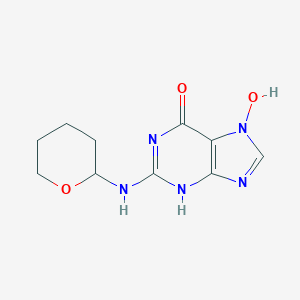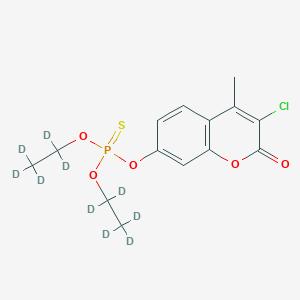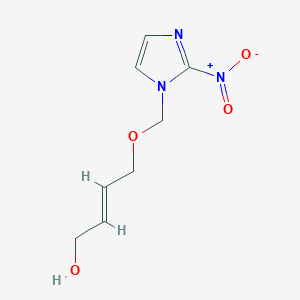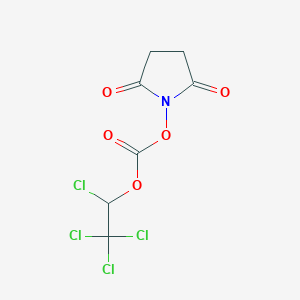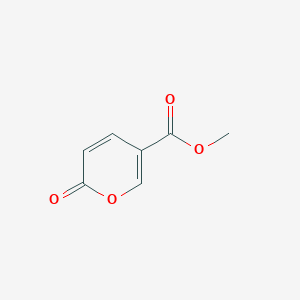
Methylcoumalat
Übersicht
Beschreibung
Synthesis Analysis
Methyl coumalate can be synthesized through various methods, including reactions with methylene-active compounds, such as keto-esters or keto-sulfones, and cyclic or acyclic diketones. These reactions typically involve a cascade process, including Michael addition, 6π-electrocyclic ring opening, proton transfer, and 6π electrocyclization, leading to the formation of 2,3,5,6-tetrasubstituted 2H-pyrans (Chang et al., 2017).
Molecular Structure Analysis
The molecular structure of methyl coumalate allows for its involvement in the Morita-Baylis-Hillman reaction, showcasing its ability to form C-C bonds with various imines and aldehydes. This reactivity is attributed to its 2-pyrone derivative structure, which expands the donor capabilities of the molecule in organic synthesis (Chang et al., 2019).
Chemical Reactions and Properties
Methyl coumalate's reactivity is further demonstrated in its ability to form stable adducts with enol ethers, which can be converted into isophthalates in good yields. These reactions highlight the versatility of methyl coumalate in forming a variety of functional groups and structures through selective reactions (Kraus & Wang, 2017).
Physical Properties Analysis
The physical properties of methyl coumalate, such as melting point, solubility, and stability, play a crucial role in its reactivity and applications in organic synthesis. While specific physical property data were not detailed in the provided sources, these characteristics are essential for determining its behavior in various chemical environments.
Chemical Properties Analysis
Methyl coumalate exhibits a range of chemical properties that make it a valuable reagent in organic chemistry. Its ability to participate in tandem reactions, such as the [4 + 3] cycloaddition/decarboxylation/isomerization, underscores its utility in constructing complex heterocyclic structures with high regioselectivity and yields (Liu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthese von Isophthalaten
Methylcoumalat reagiert mit Enolethern zu stabilen Addukten, die in guten bis ausgezeichneten Ausbeuten in Isophthalate umgewandelt werden können . Alkylvinylether liefern höhere Ausbeuten an Isophthalaten als Enolsilylether . Das Addukt des Enolsilylethers von Acetophenon mit this compound reagierte mit PTSA zu einem Styrylcoumalat .
Herstellung von Benzoesäure und Isophthalsäure
Benzoesäure und Isophthalsäure werden als Massenchemikalien durch die benzylische Oxidation von Toluol oder Xylol unter Verwendung eines Cobalt- oder Mangan-Katalysators hergestellt . This compound verläuft auch gut mit dieser Reaktion, um die entsprechenden Ester zu liefern .
Bildung stabiler Addukte
This compound reagiert mit Enolethern zu stabilen Addukten . Diese Addukte können in verschiedene andere Verbindungen umgewandelt werden, wodurch die Vielseitigkeit von this compound in chemischen Reaktionen erhöht wird .
Herstellung von Tetrahydrocoumarinen und Tricyclooctenen
This compound wirkt als Dienophil in der Diels-Alder-Reaktion . Es reagiert mit 1,3-Butadienen bei 100 °C zu Tetrahydrocoumarinen und 4-Methoxycarbonyltricyclo[3.2.1.02,7]octenen .
Synthese von Tetrahydronaphthalin-2-carboxylat
This compound reagiert mit Cyclohexadien zu Tetrahydronaphthalin-2-carboxylat
Wirkmechanismus
Target of Action
Methyl coumalate is a 2-pyrone that acts as a dienophile . It primarily targets 1,3-butadienes and cyclohexadiene . These targets play a crucial role in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Mode of Action
Methyl coumalate interacts with its targets (1,3-butadienes and cyclohexadiene) through a Diels-Alder reaction . This reaction involves a 1,6-conjugate addition, leading to the formation of tetrahydrocoumarins and 4-methoxycarbonyltricyclo . It also reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate .
Biochemical Pathways
The primary biochemical pathway affected by methyl coumalate is the Diels-Alder reaction pathway . This pathway leads to the formation of various complex organic compounds. For instance, it can construct C-C bonds with various imines and aldehydes . The reaction is atom-economical and expands the Morita-Baylis-Hillman donor capabilities to a 2-pyrone derivative for the first time .
Pharmacokinetics
Its molecular weight (15412 g/mol) and its physical properties such as melting point (65-67 °C) and boiling point (178-180 °C/60 mmHg) suggest that it may have good bioavailability .
Result of Action
The result of methyl coumalate’s action is the formation of various complex organic compounds. For instance, it can efficiently construct C-C bonds with various imines and aldehydes . The products of these reactions could be applied to the synthesis of fine chemicals with biologically active structural cores, such as diphenylmethanol, hydroisobenzofurans, and hydroisoindoles .
Action Environment
The action of methyl coumalate is influenced by environmental factors such as temperature. For instance, the Diels-Alder reaction with 1,3-butadienes occurs at 100°C . The stability, efficacy, and action of methyl coumalate may vary under different environmental conditions.
Eigenschaften
IUPAC Name |
methyl 6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWWZQYHPFCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208923 | |
| Record name | Methyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6018-41-3 | |
| Record name | Methyl coumalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl coumalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL COUMALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S7TMF0R8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



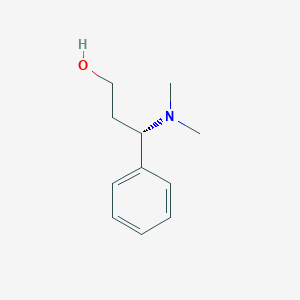

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
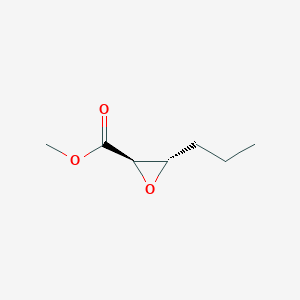

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
